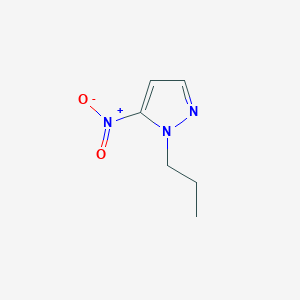

5-nitro-1-propyl-1H-pyrazole

Descripción general

Descripción

5-Nitro-1-propyl-1H-pyrazole is a research chemical . It belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring with a nitro group at the 5-position and a propyl group at the 1-position . The molecular weight is 155.15 and the molecular formula is C6H9N3O2 .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, but specific reactions involving this compound are not detailed in the sources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 155.15 and a molecular formula of C6H9N3O2 . Other specific physical and chemical properties are not provided in the sources.Aplicaciones Científicas De Investigación

Organic Synthesis and Functionalization

Researchers have developed divergent and regioselective approaches to functionalize the pyrazole scaffold, crucial for pharmacological applications. For instance, a method for the regioselective arylation of 4-nitro-1H-pyrazoles provides a convenient tool for synthesizing 5-aryl-4-nitro-1H-pyrazoles, highlighting the utility of pyrazole derivatives in designing pharmacologically relevant compounds (Iaroshenko et al., 2014). Similarly, experimental and theoretical investigations into the structure of 1-(2-nitrobenzoyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrate the importance of pyrazole derivatives in understanding molecular interactions and properties (Evecen et al., 2016).

Energetic Materials and Explosives

Research into the molecular mechanisms of pyrazole transformations has led to the development of new energetic materials. For example, the study of the rearrangement of 3-substituted 1-nitro-1H-pyrazoles into corresponding 5-nitro-1H-pyrazoles provides insights into designing high-energy-density materials with potential applications in the explosives industry (Jasiński, 2020). Furthermore, the synthesis and characterization of novel nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazoles highlight the pursuit of new compounds with enhanced energetic properties (Rai & Kalluraya, 2007).

Advanced Materials and Catalysis

Research also extends to the synthesis of materials with specific electronic or photophysical properties. For instance, studies on the synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands indicate the versatility of pyrazole compounds in materials science and medicinal chemistry (Naoum et al., 2007).

Safety and Hazards

While specific safety and hazard information for 5-nitro-1-propyl-1H-pyrazole is not available, it’s important to handle all chemicals with care and use appropriate safety measures. For example, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in a well-ventilated area .

Direcciones Futuras

Pyrazoles, including 5-nitro-1-propyl-1H-pyrazole, continue to be an area of interest in various fields of science due to their wide range of applications . Future research may focus on developing new synthetic techniques, exploring biological activity, and finding new applications for pyrazole derivatives .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, suggesting a wide range of potential targets .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

It is known that pyrazole derivatives can influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to exhibit a range of effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Propiedades

IUPAC Name |

5-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-5-8-6(9(10)11)3-4-7-8/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVUOKAQZXKGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

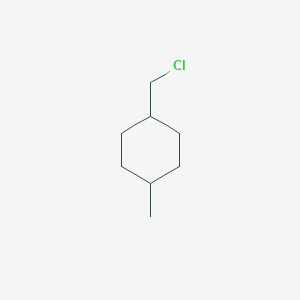

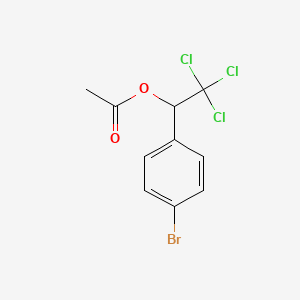

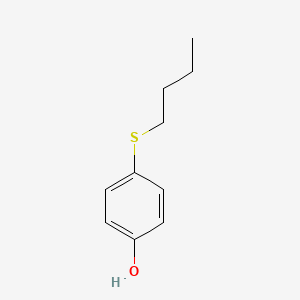

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)

![3-(4-Bromophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039452.png)

![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)

![3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039458.png)

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039459.png)

![N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine](/img/structure/B3039467.png)

![Ethyl 3,5-dioxo-4-oxatricyclo[5.2.2.02,6]undecane-1-carboxylate](/img/structure/B3039468.png)